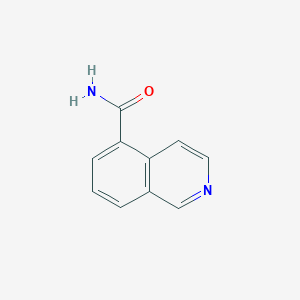

Isoquinoline-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

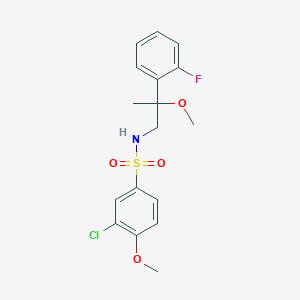

Isoquinoline-5-carboxamide is a chemical compound with the molecular weight of 172.19 . It is also known by its IUPAC name, 5-isoquinolinecarboxamide .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several methods. The Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) . This indicates that the compound is composed of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 172.19 . The compound is classified as a weak base, similar to pyridine and quinoline .

Scientific Research Applications

Cytotoxic Activity and Cancer Research

Isoquinoline carboxamide derivatives have been investigated for their cytotoxic activities against various cancer cell lines. The benzimidazo[2,1-a]isoquinolines with carboxamide side chains showed varying levels of cytotoxicity based on the position of the side chain. Specifically, the 1- and 11-carboxamides demonstrated reasonable cytotoxicity, with IC50s less than 1 microM. The most potent 1-carboxamide was found to be highly active against colon 38 tumors in mice, providing significant growth delay Deady et al., 2000. Furthermore, a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives were synthesized, revealing that positioning of the carboxamide side chains significantly influenced their biological activity, with certain derivatives showing substantial growth delays against in vivo tumors Bu et al., 2001.

Neurochemical Research

Isoquinoline carboxamide (PK11195) was studied for its effects on the differentiation of N1E-115 mouse neuroblastoma cells and its interaction with the mitochondrial translocator protein (TSPO). PK11195, at nontoxic/subtoxic concentrations, was found to induce differentiation of these cells and suppress cell proliferation. This effect was comparable to that induced by melatonin at nontoxic concentrations Krestinina et al., 2017.

Mass Spectrometry and Analytical Chemistry

Isoquinoline-3-carboxamides, potential drug candidates for treating anemic disorders, exhibited unusual fragmentation behavior upon collision-induced dissociation in mass spectrometry. This unique behavior provides valuable insights for the development of LC/MS(/MS) based screening procedures for drug candidates and their metabolites in clinical, forensic, and sports drug testing Beuck et al., 2009.

Synthetic Chemistry

The palladium(II)-catalyzed stereospecific alkylation of allylamines with alkyl iodides was investigated using Isoquinoline-1-carboxamide (IQA) as a directing group. This process enabled the generation of multisubstituted olefin products in cis configuration, providing insights into the mechanism and applications of this synthetic method Luo et al., 2019.

Safety and Hazards

Isoquinoline-5-carboxamide is associated with several safety hazards. It has been classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Isoquinoline-5-carboxamide and its derivatives have shown potential in various fields, including medicinal chemistry. They have been found to exhibit potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . Therefore, this family of compounds is presented as an inexhaustible source of new molecules for future research .

Mechanism of Action

Target of Action

Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents, with some showing good anti-proliferative activities against various cell lines .

Mode of Action

It’s worth noting that quinoline-3-carboxamides have been found to bind to a molecule called s100a9, which is expressed on the surface of various monocyte populations in the peripheral blood . This binding improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .

Biochemical Pathways

Quinoline-3-carboxamides have been shown to inhibit the interaction of s100a9 with two well-known pro-inflammatory receptors, the toll-like receptor 4 (tlr4) and receptor of advanced glycation end products (rage) .

Pharmacokinetics

It has been reported that quinoline-carboxamide derivatives are orally bioavailable without blood-brain barrier penetration .

Result of Action

Quinoline-3-carboxamides have been found to suppress the production of pro-inflammatory mediators and cell migration in certain cell types .

Action Environment

It’s worth noting that the synthesis of quinoline and its analogues has been reported to have side effects on the environment .

Biochemical Analysis

Biochemical Properties

Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase

Cellular Effects

The cellular effects of this compound are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines

Molecular Mechanism

Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions

Metabolic Pathways

Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways

properties

IUPAC Name |

isoquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXVNZZLJUPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)

![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)

![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)

![(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate](/img/structure/B2513554.png)

![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)